4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
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Overview
Description
This compound binds to the kinase domain of RIP3 with high affinity, exhibiting an inhibitory concentration (IC50) of 1.8 nanomolar and inhibiting kinase activity with an IC50 of 1.3 nanomolar . GSK2399872A is primarily used in scientific research to study necroptosis, a form of programmed cell death distinct from apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2399872A involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Sulfonylation: The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of GSK2399872A follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The compound is typically purified using chromatographic techniques to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
GSK2399872A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can modify the quinoline or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the quinoline and benzothiazole structures, which can be further studied for their biological activities .
Scientific Research Applications
GSK2399872A has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of kinase activity and the mechanisms of necroptosis.
Biology: Helps in understanding the role of RIP3 in cell death pathways and its implications in diseases.
Medicine: Investigated for its potential therapeutic applications in conditions where necroptosis plays a critical role, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Mechanism of Action
GSK2399872A exerts its effects by selectively inhibiting the kinase activity of RIP3. This inhibition prevents the phosphorylation of downstream substrates involved in necroptosis, thereby blocking the cell death pathway. At higher concentrations, GSK2399872A can also induce caspase-8-mediated apoptosis . The compound shows over 1,000-fold selectivity for RIP3 compared to other kinases, making it a highly specific inhibitor .
Comparison with Similar Compounds
Similar Compounds
GSK2982772: Another RIP kinase inhibitor with a different selectivity profile.
Necrostatin-1: Inhibits RIP1 kinase and is used to study necroptosis.
GSK583: A specific inhibitor of RIP2 kinase.
Uniqueness
GSK2399872A is unique due to its high selectivity and potency for RIP3 kinase. Unlike other inhibitors, it shows minimal cross-reactivity with other kinases, making it an ideal tool for studying RIP3-specific pathways .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNMFOKLPNNNQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368353 |
Source
|
Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15962-63-7 |
Source
|
Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15962-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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